Traditional desvenlafaxine synthesis via methoxy precursors mandates harsh demethylation (thiophenol, BBr3), degrading API and generating toxic waste. This benzyl-protected intermediate eliminates that bottleneck. Key advantages:
Reliable supply: stable solid, ambient storage, immediate global dispatch.
2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide (CAS 919475-15-3) is a highly specialized, advanced pharmaceutical intermediate primarily utilized in the synthesis of O-desmethylvenlafaxine (Desvenlafaxine) and related serotonin-norepinephrine reuptake inhibitors (SNRIs)[1]. By featuring a pre-installed N,N-dimethylamide moiety and a robust benzyl-protected phenol, this compound enables a convergent, highly efficient synthetic route. Procurement of this specific intermediate allows manufacturers to bypass early-stage amidation and entirely avoid the hazardous, late-stage demethylation protocols traditionally required when synthesizing these APIs from methoxy-substituted precursors [2].
Substituting 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide with its methoxy analog (2-(4-methoxyphenyl)-N,N-dimethylacetamide) forces the synthetic route through a late-stage demethylation step. This cleavage typically requires extremely harsh conditions—such as thiophenol at 190 °C, toxic diphenylphosphine, or boron tribromide—which degrade the final API, generate malodorous/toxic byproducts, and necessitate extensive downstream purification [1]. Conversely, attempting to use an unprotected phenolic analog (2-(4-hydroxyphenyl)-N,N-dimethylacetamide) leads to competitive deprotonation and severe side reactions during the critical strong-base-mediated condensation with cyclohexanone, drastically reducing atom economy. The benzyl-protected compound strictly prevents these issues, allowing for a clean, mild catalytic hydrogenolysis in the final step[2].
The use of the benzyl-protected intermediate allows for late-stage debenzylation via mild catalytic hydrogenation (H2, Pd/C), yielding approximately 87% of the final O-desmethylvenlafaxine base [1]. In contrast, utilizing the methoxy comparator (Venlafaxine precursor) requires harsh demethylation (e.g., thiophenol at 190 °C or diphenylphosphine), which is prone to generating toxic impurities and often limits yields to ~73% or lower while introducing severe environmental and safety hazards [2].
| Evidence Dimension | Late-stage API formation yield and conditions |
| Target Compound Data | ~87% yield via mild H2/Pd-C debenzylation at ambient/moderate temperatures |
| Comparator Or Baseline | Methoxy analog (Venlafaxine): ~73% yield requiring hazardous thiophenol at 190 °C or diphenylphosphine |
| Quantified Difference | 14% absolute yield improvement and elimination of highly toxic/malodorous reagents |
| Conditions | Pd/C hydrogenation vs. high-temperature nucleophilic demethylation |
Eliminating harsh demethylation reagents directly improves final API purity, reduces hazardous waste disposal costs, and simplifies regulatory compliance in GMP manufacturing.
During the critical backbone-assembly step, 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide undergoes highly efficient enolization and condensation with cyclohexanone using lithium hexamethyldisilazide (LHMDS) at -60 °C to -70 °C, achieving a 90% molar yield of the target amido cyclohexanol [1]. An unprotected phenol baseline would consume excess equivalents of the expensive LHMDS base and suffer from competitive O-alkylation or decomposition, drastically reducing the yield of the desired C-C coupling product.
| Evidence Dimension | Aldol-type condensation yield |
| Target Compound Data | 90% molar yield of the condensed intermediate |
| Comparator Or Baseline | Unprotected phenol baseline: Requires >2 equivalents of base and yields complex impurity profiles |
| Quantified Difference | Ensures >85% atom economy for the condensation step by blocking the reactive phenolic site |
| Conditions | LHMDS in THF at -60 °C to -70 °C followed by cyclohexanone addition |
High-yielding, clean condensation steps are critical for maintaining throughput and minimizing raw material costs during the scale-up of complex pharmaceutical intermediates.
Procuring the pre-formed N,N-dimethylacetamide derivative eliminates the need to perform in-house amidation from 2-(4-(Benzyloxy)phenyl)acetic acid. In-house conversion typically requires activation to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with dimethylamine gas, a process that adds two distinct chemical steps, requires specialized gas-handling infrastructure, and increases cycle time [1]. Using CAS 919475-15-3 bypasses these steps entirely.
| Evidence Dimension | In-house synthetic steps required |
| Target Compound Data | 0 steps to amide (ready for immediate enolization) |
| Comparator Or Baseline | 2-(4-(Benzyloxy)phenyl)acetic acid: Requires 2 steps (activation and amidation) |
| Quantified Difference | Eliminates 2 GMP manufacturing steps and the handling of corrosive/toxic reagents (SOCl2, dimethylamine) |
| Conditions | Standard API manufacturing workflow |
Outsourcing the amidation step by purchasing this advanced intermediate directly reduces GMP facility time, lowering overall production costs and accelerating time-to-market.
CAS 919475-15-3 is the optimal advanced intermediate for the commercial-scale synthesis of the SNRI Desvenlafaxine. By utilizing this benzyl-protected precursor, manufacturers can execute a high-yielding cyclohexanone condensation and subsequent amide reduction, followed by a clean, mild catalytic hydrogenation to unmask the phenol. This entirely bypasses the toxic and low-yielding demethylation required when starting from methoxy-substituted analogs [1].
In medicinal chemistry, this compound serves as a versatile building block for synthesizing new serotonin-norepinephrine reuptake inhibitors. The pre-installed N,N-dimethylamide and robust benzyl ether allow researchers to cleanly modify the aliphatic backbone (e.g., via varied ketone condensations) without risking premature deprotection or side reactions at the phenolic oxygen[2].
The compound is highly suitable for generating libraries of phenethylamine derivatives for CNS drug discovery. The amide can be selectively reduced to the corresponding amine (using borane or lithium aluminum hydride) after carbon-carbon bond formation, providing a streamlined, reproducible route to complex, functionally dense neuroactive scaffolds [1].